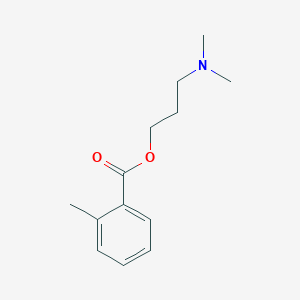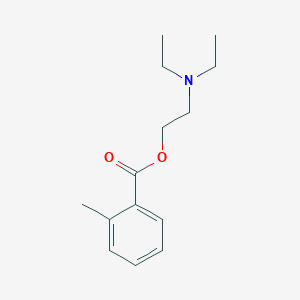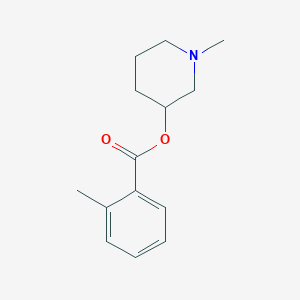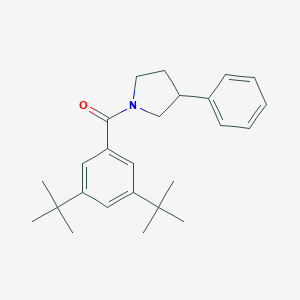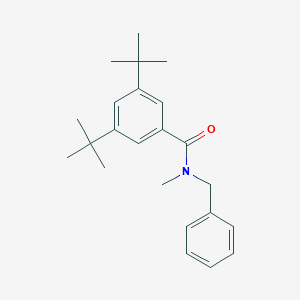
1-Methyl-3-piperidinyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-piperidinyl 4-methylbenzoate, also known as MPMB, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and piperidine and has a molecular formula of C16H21NO2. MPMB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-piperidinyl 4-methylbenzoate is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, including the dopamine and serotonin receptors. This compound has been shown to have a high affinity for these receptors, which makes it a useful tool for studying the function of these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can have effects on mood, behavior, and cognition. This compound has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of opioid receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-3-piperidinyl 4-methylbenzoate in lab experiments is its high purity and stability. This compound is a well-characterized compound that is readily available from commercial sources. It is also relatively easy to handle and store. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 1-Methyl-3-piperidinyl 4-methylbenzoate. One area of interest is the development of new piperidine derivatives that have improved biological activity. Another area of interest is the study of the role of dopamine and serotonin receptors in various neurological and psychiatric disorders. Additionally, there is interest in developing new synthetic methods for the production of this compound and related compounds.
Synthesemethoden
The synthesis of 1-Methyl-3-piperidinyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with methyl iodide to form this compound. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-piperidinyl 4-methylbenzoate is primarily used in scientific research as a reagent for the synthesis of other compounds. It is commonly used as a starting material for the synthesis of various piperidine derivatives, which have a wide range of biological activities. This compound is also used as a building block for the synthesis of other compounds such as antipsychotic agents and anti-inflammatory drugs.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(1-methylpiperidin-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)14(16)17-13-4-3-9-15(2)10-13/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
ABYXUESOTRGACZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)

![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)
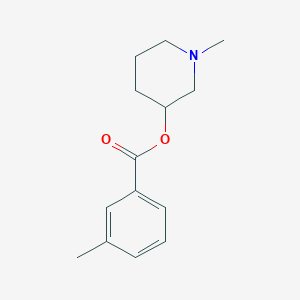
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)
